Androst-16-en-6-one, (5alpha)
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Overview
Description
Androst-16-en-6-one, (5alpha) is a steroidal compound belonging to the class of androstanoids. It is characterized by its unique structure, which includes multiple rings and a ketone functional group. This compound is known for its presence in various biological systems and its role as a pheromone in certain mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Androst-16-en-6-one, (5alpha) typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the oxidation of androst-16-en-3-one derivatives using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as gas chromatography and mass spectrometry for purification and quality control .
Types of Reactions:
Oxidation: Androst-16-en-6-one, (5alpha) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
- Oxidized derivatives such as androst-16-en-6,7-dione.
- Reduced derivatives like androst-16-en-6-ol .
Scientific Research Applications
Androst-16-en-6-one, (5alpha) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Androst-16-en-6-one, (5alpha) involves its interaction with specific receptors in the olfactory system of mammals. It binds to these receptors, triggering a cascade of molecular events that lead to changes in behavior and physiological responses. The compound acts as a pheromone, influencing social and sexual behaviors in certain species .
Comparison with Similar Compounds
Androst-16-en-3-one (Androstenone): Another steroidal pheromone with a similar structure but differing in the position of the ketone group.
Androst-16-en-3α-ol (Androstenol): A related compound with a hydroxyl group instead of a ketone, known for its musk-like odor.
Uniqueness: Androst-16-en-6-one, (5alpha) is unique due to its specific structural configuration and its distinct role as a pheromone in certain mammalian species. Its ability to influence reproductive behavior sets it apart from other similar compounds .
Properties
CAS No. |
29959-28-2 |
---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13R,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C19H28O/c1-18-9-5-7-14(18)13-12-17(20)16-6-3-4-10-19(16,2)15(13)8-11-18/h5,9,13-16H,3-4,6-8,10-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |
InChI Key |
HYQQXYNWNCESFB-IJPPCXMXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)[C@@H]4[C@@]3(CCCC4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4C3(CCCC4)C |
Origin of Product |
United States |
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